Sodium 2-chloroethane-1-sulfinate

Organosulfur Synthesis Bifunctional Reagents Sulfinate Chemistry

Researchers requiring both sulfinate reactivity and a post-functionalization handle often face a gap with standard alkyl sulfinates or sulfonates. Sodium 2-chloroethane-1-sulfinate (CAS 53799-72-7) bridges this need with its bifunctional architecture. · Enables one-pot γ-keto sulfone synthesis from alkynones without transition metals (76% reported yield, CN115197108A). · Chloroethyl moiety acts as a masked electrophile for downstream amination, thioetherification, or etherification after sulfonylation. · S(+4) sulfinate center serves as a radical precursor for photoredox C-H sulfonylation, a pathway inaccessible to sulfonate analogs.

Molecular Formula C2H4ClNaO2S
Molecular Weight 150.56 g/mol
CAS No. 53799-72-7
Cat. No. B3391998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chloroethane-1-sulfinate
CAS53799-72-7
Molecular FormulaC2H4ClNaO2S
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESC(CCl)S(=O)[O-].[Na+]
InChIInChI=1S/C2H5ClO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1
InChIKeyMZXNLGKKMURPNV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Chloroethane-1-Sulfinate: Bifunctional Reagent for Organosulfur Synthesis


Sodium 2‑chloroethane‑1‑sulfinate (CAS 53799‑72‑7), molecular formula C₂H₄ClNaO₂S, is an organosulfur reagent characterized by a chloroethyl moiety attached to a sulfinate (–SO₂Na) group . As a member of the sodium alkylsulfinate class, it functions as a versatile building block for constructing sulfur‑containing molecules through C–S, N–S, and S–S bond‑forming reactions [1]. Unlike simple alkylsulfinates, the compound’s bifunctional architecture—a nucleophilic sulfinate site paired with an electrophilic chloroalkyl chain—enables unique reaction pathways that are not accessible with non‑chlorinated or sulfonate analogs [2]. This structural duality underpins its procurement value for synthetic programs requiring both sulfonyl group installation and subsequent functionalization.

Why Analogs Cannot Substitute Sodium 2-Chloroethane-1-Sulfinate


Direct replacement of sodium 2‑chloroethane‑1‑sulfinate with sodium 2‑chloroethanesulfonate (the corresponding sulfonate, CAS 15484‑44‑3) or sodium ethanesulfinate (CAS 3039‑83‑6) is chemically invalid. Sulfinates (RSO₂⁻) possess a sulfur oxidation state of +4 and serve as nucleophiles, radical precursors, and sulfonyl group donors, whereas sulfonates (RSO₃⁻) are sulfur(VI) species that act primarily as leaving groups and are not suitable for sulfonyl radical chemistry or oxidative sulfonylation [1]. Non‑chlorinated sulfinates, such as sodium ethanesulfinate, lack the electrophilic chloroethyl handle, precluding post‑sulfonylation functionalization via nucleophilic substitution or elimination. Consequently, procurement of the exact chloroethyl sulfinate is mandatory for applications requiring both sulfinate‑based reactivity and a chloroalkyl anchor [2].

Differentiation from Closest Analogs


Bifunctional Reactivity Advantage

Sodium 2‑chloroethane‑1‑sulfinate contains both a sulfinate nucleophile and a chloroethyl electrophile, enabling tandem or sequential transformations that are impossible with sodium ethanesulfinate (CAS 3039‑83‑6), which lacks the chloro group [1]. This bifunctionality permits sulfonylation followed by nucleophilic substitution or elimination, expanding synthetic utility [2].

Organosulfur Synthesis Bifunctional Reagents Sulfinate Chemistry

Efficient γ‑Keto Sulfone Synthesis

In a patent‑disclosed method (CN115197108A), sodium 2‑chloroethane‑1‑sulfinate reacts with 1‑phenyl‑2‑propyn‑1‑one in the presence of 4‑chlorobenzoic acid and mesitylene to afford (E)‑3‑(2‑chloroethylsulfonyl)‑1‑phenyl‑2‑propen‑1‑one in 76% isolated yield [1]. This single‑step, metal‑free protocol contrasts sharply with conventional multi‑step syntheses of γ‑keto sulfones that often require metal catalysts, stoichiometric oxidants, or peroxide initiators, which increase cost, complexity, and waste [2].

γ-Keto Sulfones Sulfonylation Metal-Free Synthesis

Sulfinate Oxidation State Enables Radical Reactivity

Sodium 2‑chloroethane‑1‑sulfinate (sulfur +4) is capable of generating sulfonyl radicals under oxidative conditions, a pathway unavailable to sodium 2‑chloroethanesulfonate (sulfur +6) [1]. The sulfinate anion can act as a nucleophile, electrophile, or radical source depending on conditions, while sulfonates are restricted to leaving‑group or electrophilic substitution roles [2]. This oxidation state difference directly impacts the compound's suitability for C–H sulfonylation, radical cyclization, and other modern synthetic transformations [3].

Sulfinate Reactivity Oxidation State Sulfonyl Radicals

Sulfinate-Derived Sulfones vs. Sulfonate Esters

Sodium sulfinates are employed as sulfonylating agents to produce sulfones (R–SO₂–R'), whereas sulfonates typically yield sulfonate esters (R–SO₃–R') [1]. Sodium 2‑chloroethane‑1‑sulfinate has been specifically utilized to synthesize γ‑keto sulfones in 76% yield [2]. Sulfones are stable, bioactive scaffolds in pharmaceuticals and agrochemicals, while sulfonate esters are often used as leaving groups or surfactants [3]. The ability to install a sulfonyl group (S(+6)) directly from a sulfinate precursor is a key differentiating feature [1].

Sulfones Sulfonate Esters Sulfonylating Agents

Validated Applications


Metal-Free γ‑Keto Sulfone Synthesis

This compound enables a direct, one‑pot transformation of alkynones into γ‑keto sulfones without transition metals or external oxidants, as demonstrated by the 76% yield reported in patent CN115197108A [1]. The protocol simplifies access to γ‑keto sulfone pharmacophores, which are prevalent in kinase inhibitors and anti‑inflammatory agents [2]. Procurement is justified for medicinal chemistry campaigns targeting this scaffold class.

Radical C–H Sulfonylation and Photoredox

The sulfinate group (S(+4)) can be oxidized to a sulfonyl radical under photoredox or thermal radical initiation, enabling direct C–H sulfonylation of heteroarenes and electron‑rich aromatics [1]. Sodium 2‑chloroethane‑1‑sulfinate provides a chloroethyl‑sulfonyl radical source that cannot be replicated by sulfonates or non‑chlorinated sulfinates [2]. This capability supports late‑stage functionalization of drug candidates and diversification of heterocyclic libraries.

Sequential Sulfonylation-Substitution Building Block

The chloroethyl moiety allows the installed sulfonyl group to serve as a masked electrophilic handle. Following sulfonylation, the terminal chloride can undergo nucleophilic displacement with amines, thiols, or alkoxides, enabling construction of complex sulfones with tethered functional groups [1]. This sequential reactivity is a core advantage over simple alkyl sulfinates and is particularly valuable for synthesizing sulfone‑linked conjugates or polymeric materials.

Agrochemical and Material Science Sulfones

Sulfones derived from sodium 2‑chloroethane‑1‑sulfinate exhibit stability and lipophilicity suitable for agrochemical lead development. The parent acid, 2‑chloroethanesulfinic acid (CAS 21780‑04‑1), is a registered plant growth regulator (holosulf) [1], underscoring the bioactivity potential of this structural class. Procurement of the sodium salt enables facile introduction of the chloroethylsulfonyl motif into new candidate molecules for agricultural or materials research.

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